Ibandronic Acid
CAS No.: 114084-78-5
VCID: VC0194636
Molecular Formula: C9H23NO7P2
Molecular Weight: 319.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description | Ibandronic acid is a bisphosphonate medication primarily used to prevent and treat osteoporosis in post-menopausal women and to reduce metastasis-associated skeletal fractures in individuals with cancer . It can also address hypercalcemia (elevated blood calcium levels) . Marketed under brand names like Boniva and Bondronat, ibandronic acid works by reducing the activity of osteoclasts, which are cells that break down bone . By inhibiting osteoclast activity, ibandronic acid reduces bone resorption, strengthens bones, and helps maintain normal calcium levels in the blood . This action helps to alleviate bone pain and prevent fractures in people affected by cancer that has spread to the bones . As a bisphosphonate, ibandronic acid belongs to a class of compounds that selectively target bone tissue due to their high affinity for bone mineral . Similar bisphosphonates include zoledronic acid and risedronic acid . Ibandronic acid prevents bone destruction caused by tumors and reduces the risk of skeletal complications associated with malignant diseases . The U.S. Food and Drug Administration (FDA) first approved ibandronic acid in May 2003 as a daily treatment for post-menopausal osteoporosis . Clinical trials have demonstrated its effectiveness in reducing the risk of vertebral fractures in post-menopausal women . Ibandronic acid can be administered orally or via injection . Treatment with Ibandronic Acid Teva should only be initiated by physicians experienced in the treatment of cancer . It is important to note that while ibandronic acid is effective in strengthening bones and reducing fracture risk, it is crucial for patients to be aware of potential side effects and to consult with their healthcare provider for appropriate monitoring and management . |
---|---|
CAS No. | 114084-78-5 |
Product Name | Ibandronic Acid |
Molecular Formula | C9H23NO7P2 |
Molecular Weight | 319.23 g/mol |
IUPAC Name | [1-hydroxy-3-[methyl(pentyl)amino]-1-phosphonopropyl]phosphonic acid |
Standard InChI | InChI=1S/C9H23NO7P2/c1-3-4-5-7-10(2)8-6-9(11,18(12,13)14)19(15,16)17/h11H,3-8H2,1-2H3,(H2,12,13,14)(H2,15,16,17) |
Standard InChIKey | MPBVHIBUJCELCL-UHFFFAOYSA-N |
SMILES | CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES | CCCCCN(C)CCC(O)(P(=O)(O)O)P(=O)(O)O |
Appearance | White Solid |
Purity | > 95% |
Synonyms | (1-hydroxy-3-(methylpentylamino)propylidene)bisphosphonate 1-hydroxy-3-(methylpentylamino)propylidenebisphosphonate BM 21.0955 BM 210955 BM-21.0955 BM-210955 BM21.0955 BM210955 Bondronat Boniva Bonviva ibandronate ibandronate sodium Ibandronate Sodium Anhydrous ibandronic acid ibandronic acid, sodium salt, monohydrate RPR 102289A RPR-102289A RPR102289A |
Reference | Cremers S, Drake MT, Ebetino FH, Bilezikian JP, Russell RGG: Pharmacology of bisphosphonates. Br J Clin Pharmacol. 2019 Jun;85(6):1052-1062. doi: 10.1111/bcp.13867. Epub 2019 Feb 28. [PMID:30650219] Monier-Faugere MC, Friedler RM, Bauss F, Malluche HH: A new bisphosphonate, BM 21.0955, prevents bone loss associated with cessation of ovarian function in experimental dogs. J Bone Miner Res. 1993 Nov;8(11):1345-55. doi: 10.1002/jbmr.5650081109. [PMID:8266826] Cao R, Chen CK, Guo RT, Wang AH, Oldfield E: Structures of a potent phenylalkyl bisphosphonate inhibitor bound to farnesyl and geranylgeranyl diphosphate synthases. Proteins. 2008 Nov 1;73(2):431-9. doi: 10.1002/prot.22066. [PMID:18442135] Hiraga T, Williams PJ, Mundy GR, Yoneda T: The bisphosphonate ibandronate promotes apoptosis in MDA-MB-231 human breast cancer cells in bone metastases. Cancer Res. 2001 Jun 1;61(11):4418-24. [PMID:11389070] Russell RG, Watts NB, Ebetino FH, Rogers MJ: Mechanisms of action of bisphosphonates: similarities and differences and their potential influence on clinical efficacy. Osteoporos Int. 2008 Jun;19(6):733-59. doi: 10.1007/s00198-007-0540-8. [PMID:18214569] Murakami H, Takahashi N, Tanaka S, Nakamura I, Udagawa N, Nakajo S, Nakaya K, Abe M, Yuda Y, Konno F, Barbier A, Suda T: Tiludronate inhibits protein tyrosine phosphatase activity in osteoclasts. Bone. 1997 May;20(5):399-404. [PMID:9145236] Miwa A, Takezako N, Hayakawa H, Hayakawa M, Tominaga S, Yanagisawa K: YM-175 induces apoptosis of human native monocyte-lineage cells via inhibition of prenylation. Am J Hematol. 2012 Dec;87(12):1084-8. doi: 10.1002/ajh.23328. Epub 2012 Oct 9. [PMID:23044853] Reginster JY, Neuprez A, Bruyere O: Ibandronate in profile: drug characteristics and clinical efficacy. Expert Opin Drug Metab Toxicol. 2008 Jul;4(7):941-51. doi: 10.1517/17425255.4.7.941. [PMID:18624681] Croom KF, Scott LJ: Intravenous ibandronate: in the treatment of osteoporosis. Drugs. 2006;66(12):1593-601; discussion 1602-3. doi: 10.2165/00003495-200666120-00005. [PMID:16956306] Barrett J, Worth E, Bauss F, Epstein S: Ibandronate: a clinical pharmacological and pharmacokinetic update. J Clin Pharmacol. 2004 Sep;44(9):951-65. doi: 10.1177/0091270004267594. [PMID:15317823] FDA Approved Drug Products: Boniva Ibandronate Oral Tablets FDA Approved Drug Products: Boniva Ibandronate Intravenous Injection |
PubChem Compound | 60852 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume